An In-depth Technical Guide to (E)-Ethyl 3-cyclohexylacrylate: Synthesis, Characterization, and Applications
An In-depth Technical Guide to (E)-Ethyl 3-cyclohexylacrylate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of (E)-Ethyl 3-cyclohexylacrylate, a notable α,β-unsaturated ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, its detailed structural characterization through modern spectroscopic techniques, and its potential applications as a versatile chemical intermediate. The methodologies presented are grounded in established chemical principles, ensuring a robust and reproducible framework for scientific investigation.
Introduction and Molecular Overview
(E)-Ethyl 3-cyclohexylacrylate, with the IUPAC name ethyl (E)-3-cyclohexylprop-2-enoate, is an organic compound characterized by an ethyl ester functional group conjugated with a carbon-carbon double bond, which is further substituted with a cyclohexyl group.[1] This arrangement as an α,β-unsaturated system imparts unique reactivity, making it a valuable synthon in organic synthesis. The "E" designation in its name refers to the stereochemistry of the double bond, where the bulky cyclohexyl group and the ester group are on opposite sides, representing the more thermodynamically stable isomer. Its structure makes it a candidate for various chemical transformations, particularly nucleophilic conjugate additions (Michael additions), and a building block for more complex molecular architectures in pharmaceutical and materials science.[2]
Physicochemical Properties
A summary of the key physical and chemical properties of (E)-Ethyl 3-cyclohexylacrylate is presented below. These properties are essential for its handling, purification, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₂ | [1][3] |
| Molecular Weight | 182.26 g/mol | [1] |
| CAS Number | 17343-88-3 | [3] |
| Appearance | Colorless Liquid (Typical for similar acrylates) | [2] |
| Boiling Point | 246.4 °C at 760 mmHg | [4] |
| Density | 1.019 g/cm³ | [4] |
| Refractive Index | 1.521 | [4] |
| Flash Point | 113.4 °C | [4] |
| Storage Temperature | 2-8°C | [3][4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 4 | [4] |
Stereoselective Synthesis: The Horner-Wadsworth-Emmons Approach
The synthesis of α,β-unsaturated esters is a cornerstone of organic chemistry. For achieving high stereoselectivity favoring the (E)-isomer, the Horner-Wadsworth-Emmons (HWE) reaction is a superior choice compared to the classical Wittig reaction.[5][6]
Causality of Method Selection
The HWE reaction utilizes a stabilized phosphonate carbanion. The key advantages of this methodology are:
-
High (E)-Selectivity: The reaction mechanism proceeds through intermediates that thermodynamically favor the formation of the trans (E)-alkene.[7][8]
-
Ease of Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed from the nonpolar organic product through a simple aqueous workup, circumventing the often-difficult separation of triphenylphosphine oxide in Wittig reactions.[7]
-
Increased Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than their corresponding Wittig ylides, often leading to better yields, even with sterically hindered ketones and aldehydes.
The overall synthetic transformation is depicted below.
Caption: Workflow for the synthesis of (E)-Ethyl 3-cyclohexylacrylate.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of (E)-Ethyl 3-cyclohexylacrylate.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Cyclohexanecarboxaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Phosphonate Anion: a. Under an inert atmosphere, suspend sodium hydride (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and magnetic stirrer. b. Cool the suspension to 0 °C using an ice bath. c. Add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel over 15-20 minutes. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This indicates the complete formation of the phosphonate carbanion.
-
Reaction with Aldehyde: a. Cool the reaction mixture back to 0 °C. b. Add cyclohexanecarboxaldehyde (1.0 eq) dropwise. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: a. Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). c. Combine the organic layers and wash sequentially with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (E)-Ethyl 3-cyclohexylacrylate.
HWE Reaction Mechanism
The stereochemical outcome of the HWE reaction is dictated by the thermodynamic stability of the intermediates in the reaction pathway.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
The reaction begins with the nucleophilic attack of the phosphonate carbanion on the aldehyde's carbonyl carbon.[9] This step is typically reversible. The resulting intermediate can then form a four-membered ring structure, the oxaphosphetane. The subsequent elimination of the phosphate byproduct to form the alkene is irreversible and determines the product's stereochemistry. The transition state leading to the (E)-alkene is sterically less hindered and thus energetically favored.[7]
Spectroscopic Analysis: A Self-Validating System
Confirmation of the molecular structure, purity, and stereochemistry of the synthesized product is achieved through a combination of spectroscopic methods. The data from ¹H NMR, ¹³C NMR, IR, and MS collectively provide an unambiguous structural assignment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment, number, and connectivity of protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Vinylic H (α to C=O) | 5.7 - 5.9 | Doublet (d) | ~15.7 | 1H |
| Vinylic H (β to C=O) | 6.8 - 7.0 | Doublet of Doublets (dd) | ~15.7, ~6.5 | 1H |
| -O-CH₂-CH₃ | 4.1 - 4.2 | Quartet (q) | ~7.1 | 2H |
| -O-CH₂-CH₃ | 1.2 - 1.3 | Triplet (t) | ~7.1 | 3H |
| Cyclohexyl -CH- | 2.1 - 2.3 | Multiplet (m) | - | 1H |
| Cyclohexyl -CH₂- | 1.0 - 1.8 | Multiplet (m) | - | 10H |
Expertise Note: The large coupling constant (~15.7 Hz) between the two vinylic protons is the definitive diagnostic feature confirming the (E)-stereochemistry of the double bond. A (Z)-isomer would exhibit a much smaller coupling constant, typically in the range of 10-12 Hz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester Carbonyl (-C=O) | 165 - 167 |
| Vinylic C (β to C=O) | 150 - 155 |
| Vinylic C (α to C=O) | 120 - 125 |
| Ester Methylene (-O-CH₂-) | 59 - 61 |
| Cyclohexyl Methine (-CH-) | 40 - 42 |
| Cyclohexyl Methylene (-CH₂-) | 25 - 34 (multiple peaks) |
| Ester Methyl (-CH₃) | 13 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2930, ~2850 | C-H Stretch (Aliphatic - Cyclohexyl & Ethyl) |
| ~1720 | C=O Stretch (Conjugated Ester) |
| ~1640 | C=C Stretch (Alkene) |
| ~1170, ~1040 | C-O Stretch (Ester) |
| ~980 | =C-H Bend (Out-of-plane, trans-alkene) |
Expertise Note: The strong absorption at ~1720 cm⁻¹ confirms the presence of the conjugated ester carbonyl, while the peak at ~980 cm⁻¹ provides further evidence for the (E)-configuration of the double bond.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion (M⁺): An expected peak at m/z = 182.13, corresponding to the exact mass of the C₁₁H₁₈O₂ molecule.[1]
-
Key Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ethyl ester functionality.
Potential Applications in Research and Drug Development
While (E)-Ethyl 3-cyclohexylacrylate is primarily a synthetic intermediate, its core structure—the α,β-unsaturated ester—is a privileged motif in medicinal chemistry and materials science.
Michael Acceptor in Biological Systems
The electron-deficient β-carbon of the acrylate system makes it a potent Michael acceptor, capable of undergoing conjugate addition with biological nucleophiles such as the cysteine residues in proteins. This reactivity is a key mechanism of action for many therapeutic agents.
Caption: The Michael Addition reaction as a basis for biological activity.
Intermediate for Pharmaceutical Synthesis
Acrylate derivatives are versatile starting materials. For instance, various substituted acrylates have been investigated as potential antibacterial agents and as precursors for anti-inflammatory compounds.[10][11] (E)-Ethyl 3-cyclohexylacrylate can serve as a scaffold to build more complex molecules. The cyclohexyl group provides lipophilicity, which can be crucial for tuning the pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion - ADME) of a potential drug candidate.[10]
Conclusion
(E)-Ethyl 3-cyclohexylacrylate is a well-defined chemical entity whose synthesis can be achieved with high stereocontrol using established methods like the Horner-Wadsworth-Emmons reaction. Its structure can be rigorously validated through a suite of standard spectroscopic techniques, which together form a self-consistent proof of identity. The inherent reactivity of its α,β-unsaturated ester system makes it a valuable intermediate for organic synthesis, with potential applications in the development of novel therapeutics and advanced materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and utilize this versatile molecule in their scientific endeavors.
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